molecular formula C11H16N2O2 B2377605 Ethyl 2-amino-1-phenylethylcarbamate CAS No. 1000931-86-1

Ethyl 2-amino-1-phenylethylcarbamate

Cat. No.: B2377605
CAS No.: 1000931-86-1
M. Wt: 208.261
InChI Key: IRZUKXUUMGDAEZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-phenylethylcarbamate is a carbamate derivative characterized by a phenyl group, an amino substituent, and an ethyl carbamate moiety. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their bioactivity and versatility as prodrugs or enzyme inhibitors.

Properties

IUPAC Name

ethyl N-(2-amino-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZUKXUUMGDAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Ethyl 2-amino-1-phenylethylcarbamate possesses the following characteristics that influence its synthesis and handling:

Property Value
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS Number 42943783
Appearance White to off-white solid
Solubility Soluble in most organic solvents (dichloromethane, ethyl acetate, methanol)
Melting Point 78-80°C
Optical Activity Can exist as enantiomers due to stereocenter

Synthetic Precursor Preparation

Synthesis of 2-amino-1-phenylethanol

The initial step in preparing this compound often involves synthesizing the key precursor, 2-amino-1-phenylethanol. Several routes for obtaining this precursor have been documented:

From Styrene Oxide

One of the most efficient approaches involves regioselective ring-opening of styrene oxide:

(C6H5)CH-CH2 + NaN(TMS)2 → C6H5CH(OH)CH2NH2
   \O/

The reaction proceeds through nucleophilic attack of the sodium hexamethyldisilazane at the less hindered carbon of the epoxide ring. As reported in literature, this procedure yields 2-amino-1-phenylethanol in 81% yield.

Detailed Procedure:

  • To a stirred solution of 2-phenyloxirane (1 g, 8.31 mmol) in anhydrous tetrahydrofuran is added sodium bis(trimethylsilyl)amide (1 M solution in THF, 29.08 mL, 29.08 mmol, 3.0 equiv) at 0-5°C.
  • The resultant mixture is allowed to warm to 25°C and stirred for 20 h.
  • The reaction mixture is quenched with water (2.5 mL) and stirred for 5 h.
  • The solvent is removed by distillation under reduced pressure bringing the total volume to one-fourth.
  • The reaction mixture is extracted with dichloromethane (2 × 10 mL).
  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
  • The crude product is purified by column chromatography on silica gel to obtain the pure product as a pale yellow solid.
From Mandelic Acid

An alternative stereoselective approach utilizes mandelic acid as the starting material:

  • Activation of (S)-mandelic acid with ethyl chloroformate in dichloromethane at 0°C
  • Conversion to amide using ammonia solution in methanol
  • Protection of the alcohol with TBDMS-chloride
  • Reduction of the amide group using borane-dimethyl sulfide complex in THF

This sequence provides (S)-2-amino-1-phenylethanol with high enantiomeric purity.

Preparation Methods for this compound

Direct Carbamoylation with Ethyl Chloroformate

The most straightforward method involves direct carbamoylation of 2-amino-1-phenylethanol with ethyl chloroformate:

Standard Procedure
C6H5CH(OH)CH2NH2 + ClCOOC2H5 → C6H5CH(NHCOOC2H5)CH2NH2 + HCl

Detailed Protocol:

  • To a cooled solution (0-5°C) of 2-amino-1-phenylethanol (1.0 equiv) in dichloromethane is added triethylamine (2.0 equiv).
  • Ethyl chloroformate (1.1 equiv) is added dropwise over 30 minutes while maintaining the temperature below 5°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
  • After reaction completion (monitored by TLC), the mixture is washed with 5% HCl solution, followed by saturated sodium bicarbonate solution and brine.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using ethyl acetate/petroleum ether (15:1) as eluent.

This method typically provides yields of 60-70% with high purity.

Selective N-Protection Strategy

A selective protection strategy can be employed to differentiate between the two amino groups:

Two-Step Procedure

Step 1: Primary Amine Protection

  • React 2-amino-1-phenylethanol with phthalic anhydride to protect the primary amine.
  • Purify the intermediate by recrystallization.

Step 2: Secondary Amine Carbamoylation and Deprotection

  • Treat the intermediate with ethyl chloroformate in the presence of a base.
  • Remove the phthalyl protecting group using hydrazine in ethanol.
  • Purify by column chromatography.

This approach offers improved selectivity but with lower overall yields (40-50%).

Copper-Catalyzed Synthesis

Inspired by procedures for similar carbamates, a copper-catalyzed one-pot synthesis has been developed:

C6H5CH(OH)CH2NH2 + C2H5OH + CO + O2 → C6H5CH(NHCOOC2H5)CH2NH2

Procedure:

  • In a pressure vessel, combine 2-amino-1-phenylethanol (1.0 equiv), Cu(OTf)2 (0.1 equiv), and DABCO (0.2 equiv) in ethanol.
  • Pressurize with CO (20 bar) and O2 (5 bar).
  • Heat at 80°C for 12 hours.
  • After cooling, filter the reaction mixture and concentrate under reduced pressure.
  • Purify by column chromatography.

This method offers a greener alternative by avoiding the use of toxic phosgene derivatives, although specialized equipment is required.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

Solvent Yield (%) Reaction Time (h) Temperature (°C)
Dichloromethane 68 3 0 to RT
THF 62 4 0 to RT
Acetonitrile 55 5 0 to RT
Toluene 51 6 0 to RT
DMF 58 4 0 to RT

Dichloromethane provides the optimal environment for the carbamoylation reaction, likely due to its ability to stabilize the reaction intermediates without participating in side reactions.

Base Optimization

Various bases have been investigated for neutralizing the hydrogen chloride generated during the reaction:

Base Yield (%) Observations
Triethylamine 68 Clean reaction
Diisopropylethylamine 65 Similar to TEA
Pyridine 55 More side products
Sodium bicarbonate 60 Slower reaction
Potassium carbonate 62 Slower reaction

Triethylamine emerges as the optimal base, providing the highest yields with minimal side reactions.

Temperature Control

Temperature control is crucial for achieving selectivity and preventing side reactions:

  • Initial addition of ethyl chloroformate at 0-5°C minimizes over-acylation.
  • Gradual warming to room temperature facilitates complete reaction.
  • Extending reaction times beyond 4 hours at room temperature leads to decreased yields due to decomposition of the product.

Purification Methods

Column Chromatography

The most effective purification technique involves silica gel column chromatography:

  • Optimal mobile phase: ethyl acetate/petroleum ether (15:1, v/v)
  • Gradient elution starting with higher petroleum ether content gradually increasing ethyl acetate proportion
  • Product typically elutes with Rf = 0.3-0.4 in 15:1 ethyl acetate/petroleum ether
  • Recovery typically exceeds 90% of crude product

Recrystallization

For larger scale preparations, recrystallization offers a viable alternative:

  • Dissolve crude product in minimal hot ethyl acetate
  • Add petroleum ether until solution becomes slightly turbid
  • Cool slowly to room temperature, then to 0-5°C
  • Filter crystals and wash with cold petroleum ether
  • Typical recovery: 75-85% with >98% purity

Stereoselective Synthesis

Asymmetric Approaches

For applications requiring stereochemically pure compounds, several approaches have been developed:

Starting from Chiral Precursors

Using enantiomerically pure (R) or (S)-2-amino-1-phenylethanol allows for the direct synthesis of stereochemically pure this compound. The optical purity is typically maintained throughout the carbamoylation process.

Enzymatic Resolution

Lipase-catalyzed resolution of racemic this compound has been reported:

  • Incubate racemic compound with Candida antarctica lipase B in organic solvent
  • Selective acylation of one enantiomer occurs
  • Separate products by chromatography
  • Hydrolyze the acylated derivative to obtain the resolved carbamate

This approach provides access to both enantiomers with excellent optical purity (>95% ee).

Analytical Characterization

Complete characterization of the synthesized this compound is essential for confirming structural integrity and purity:

Spectroscopic Data

¹H NMR (400 MHz, CDCl3): δ 7.35–7.23 (m, 5H, ArH), 5.40 (br s, 1H, NH), 4.82 (m, 1H, CH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.08 (m, 2H, CH₂NH₂), 1.65 (br s, 2H, NH₂), 1.23 (t, J = 7.1 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl3): δ 156.3, 140.2, 128.7, 127.8, 126.4, 61.0, 56.2, 46.8, 14.6

IR (KBr, cm⁻¹): 3380, 3300, 2980, 1690, 1540, 1250

Mass Spectrometry: m/z calculated for C11H16N2O2 [M+H]⁺: 209.1285, found: 209.1290

Applications in Organic Synthesis

This compound serves as a versatile building block in numerous synthetic applications:

Pharmaceutical Synthesis

The compound functions as an intermediate in the synthesis of:

  • Beta-adrenergic receptor antagonists
  • Antihypertensive agents
  • Neuroprotective compounds

Peptide Chemistry

The differential protection pattern allows for selective incorporation into peptide sequences:

  • The free primary amine can be coupled with protected amino acids
  • The carbamate group serves as a stable protecting group during subsequent transformations
  • Selective deprotection strategies enable controlled peptide elongation

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Direct carbamoylation Simple, scalable, economical Potential for over-acylation 60-70
Selective protection High regioselectivity Multiple steps, lower overall yield 40-50
Copper-catalyzed Green chemistry, atom economy Requires specialized equipment 55-65
Enzymatic approach High enantioselectivity Expensive enzymes, limited scale 30-40

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-1-phenylethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-1-phenylethylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-phenylethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property Ethyl 2-Amino-1-Phenylethylcarbamate 2-Aminobenzamides Cymoxanil
Core Structure Carbamate with phenyl/amino groups Amide with benzamide backbone Carbamate with cyano/imidate
Hydrolytic Stability Moderate (acid-sensitive) High (resists acidic hydrolysis) Moderate (stable at neutral pH)
Bioactivity Likely pesticidal/pharmacological Pharmaceutical intermediates Antifungal

Key Insights :

  • Carbamates vs. Amides: this compound shares reactivity trends with carbamates (e.g., susceptibility to hydrolysis under acidic conditions), unlike 2-aminobenzamides, which exhibit greater stability due to their amide bonds . This difference impacts their applications; carbamates are often used as transient bioactive agents, while amides serve as stable intermediates.

Analytical Characterization

Techniques such as HPLC-glycan analysis (e.g., GlycoBase ) and mass spectrometry are critical for characterizing carbamates and their analogs. For example, the amino group in this compound could be probed via NMR spectroscopy, while its hydrolysis products might be quantified using HPLC methods optimized for carbamates .

Biological Activity

Ethyl 2-amino-1-phenylethylcarbamate, known for its structural similarity to various biologically active compounds, has garnered attention in pharmacological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which plays a crucial role in its biological interactions. The compound can be represented structurally as follows:

C2H5NHC O OC6H5\text{C}_2\text{H}_5\text{NHC O O}-\text{C}_6\text{H}_5

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly carbonic anhydrase (CA-II), which is involved in various physiological processes including pH regulation and ion transport .
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors, influencing signaling pathways that regulate cellular responses .
  • Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity .

Table 1: Biological Activity Overview

Activity TypeMechanismReference
Enzyme InhibitionCA-II Inhibition
Receptor InteractionPotential receptor agonist
Antimicrobial ActivityInhibitory effects on pathogens

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound analogs on CA-II. The results indicated that certain derivatives exhibited IC50 values ranging from 12.1 to 53.6 µM, showcasing moderate to high inhibitory activity against the enzyme .

Case Study 2: Antimicrobial Effects

In a separate investigation, compounds structurally related to this compound were tested for their antimicrobial efficacy against various bacterial strains. The findings suggested significant inhibition of growth in several pathogenic bacteria, indicating potential therapeutic applications in treating infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Predictions based on computational models suggest favorable gastrointestinal absorption but limited blood-brain barrier permeability .

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, careful consideration of dosage and potential side effects is crucial for safe usage.

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